Gardiquimod

説明

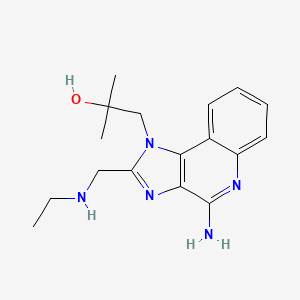

Structure

3D Structure

特性

IUPAC Name |

1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJATBIERQTCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801032731 | |

| Record name | Gardiquimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020412-43-4 | |

| Record name | 4-Amino-2-[(ethylamino)methyl]-α,α-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020412-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gardiquimod | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020412434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gardiquimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1020412-43-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GARDIQUIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3W4QVW5BY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gardiquimod: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gardiquimod is a synthetic imidazoquinoline compound that acts as a potent and specific agonist for Toll-like receptor 7 (TLR7).[1][2] As an immune response modifier, it has demonstrated significant antiviral and antitumor properties, making it a subject of interest for therapeutic development, particularly as a vaccine adjuvant and in cancer immunotherapy.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and the subsequent cellular immune responses.

Core Mechanism of Action: TLR7 Agonism

This compound's primary mechanism of action is the activation of TLR7, an endosomal pattern recognition receptor.[1][4] TLR7 plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral replication.[4] this compound, as a small molecule agonist, mimics the action of viral ssRNA, binding to and activating TLR7 within the endosomes of immune cells.[2] This activation is highly specific to TLR7, although at high concentrations (>10 µg/ml), some activation of human TLR8 may occur.[2][4] this compound is noted to be significantly more potent in its activation of TLR7 than the related compound, imiquimod (B1671794).[2][4]

Signaling Pathway

Upon binding of this compound to TLR7 in the endosome, a conformational change is induced in the receptor, initiating a downstream signaling cascade. This process is primarily mediated by the recruitment of the adaptor protein, Myeloid Differentiation Primary Response 88 (MyD88).[5] The subsequent signaling events can be summarized as follows:

-

MyD88 Recruitment and Complex Formation: Activated TLR7 recruits MyD88, which in turn recruits members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK4 and IRAK1.

-

TRAF6 Activation: The IRAK complex then activates TNF receptor-associated factor 6 (TRAF6).

-

Activation of NF-κB and IRF7: TRAF6 activation leads to two critical downstream pathways:

-

NF-κB Pathway: Activation of the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus.

-

IRF7 Pathway: Activation of Interferon Regulatory Factor 7 (IRF7), a master regulator of type I interferon production.

-

Once in the nucleus, NF-κB and IRF7 induce the transcription of a wide array of pro-inflammatory cytokines, chemokines, and type I interferons.[2][4]

Cellular Responses to this compound

The activation of the TLR7 signaling pathway by this compound culminates in a robust innate and subsequent adaptive immune response, characterized by the activation of various immune cell populations.

Dendritic Cell (DC) and Macrophage Activation

This compound is a potent activator of antigen-presenting cells (APCs) such as dendritic cells and macrophages.[1][6] Treatment of these cells with this compound leads to:

-

Upregulation of Costimulatory Molecules: A significant increase in the expression of cell surface markers such as CD40, CD80, and CD86.[1] This enhances their ability to prime naive T cells.

-

Pro-inflammatory Cytokine Production: Secretion of key cytokines including Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α).[1][5] IL-12 is particularly important for driving the differentiation of T helper 1 (Th1) cells, which are critical for cell-mediated immunity against intracellular pathogens and tumors.

T Cell and Natural Killer (NK) Cell Activation

This compound also stimulates the activation of T cells and Natural Killer (NK) cells.[1][7] This can occur both directly, as some of these cells express TLR7, and indirectly through the cytokines produced by activated APCs. The consequences of this activation include:

-

Increased Proliferation and Activation: this compound promotes the proliferation of splenocytes and enhances the expression of the activation marker CD69 on T cells, NK cells, and NKT cells.[1]

-

Enhanced Cytotoxicity: The cytolytic activity of splenocytes against tumor cell lines is increased following treatment with this compound.[1]

Quantitative Data on this compound's Activity

The following tables summarize the available quantitative data on the biological effects of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 (hTLR7) | HEK293 | 4 µM | [8] |

Table 2: this compound-Induced Cytokine Production in Human PBMCs

| Cytokine | This compound Concentration | Incubation Time | Cytokine Level | Reference |

| IFN-α | 1 µM | 2 hours | >200 pg/mL | [5] |

| IFN-α | 1 µM | 24 hours | >1000 pg/mL | [5] |

| IFN-α | 1 µM | 48 hours | >1000 pg/mL | [5] |

| IL-6 | 5 µg/mL | 24 hours | ~1000 pg/mL | [9] |

| TNF-α | 5 µg/mL | 24 hours | ~100 pg/mL | [9] |

Note: Cytokine levels can vary significantly between donors and experimental conditions.

Table 3: Upregulation of Cell Surface Markers by this compound

| Cell Type | Marker | This compound Concentration | Incubation Time | Observation | Reference |

| Murine Macrophages (RAW264.7) | CD40, CD80, CD86 | 1 µg/mL | 24 hours | Significant increase in expression | [1] |

| Murine Bone Marrow-Derived DCs | CD40, CD80, CD86 | 1 µg/mL | 24 hours | Significant increase in expression | [1] |

Experimental Protocols

NF-κB Reporter Assay in HEK293-TLR7 Cells

This protocol describes a method to quantify the activation of the NF-κB pathway in response to this compound using a stable HEK293 cell line expressing human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

DMEM high glucose medium supplemented with 10% FBS, penicillin-streptomycin, and selection antibiotics (e.g., Zeocin™, Hygromycin B Gold)

-

This compound

-

QUANTI-Blue™ Solution (InvivoGen) or similar SEAP detection reagent

-

96-well flat-bottom cell culture plates

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Seeding:

-

Culture HEK-Blue™ hTLR7 cells according to the supplier's instructions.

-

On the day of the experiment, wash cells with PBS and detach them.

-

Resuspend cells in fresh, pre-warmed culture medium and adjust the cell density to 2.8 x 105 cells/mL.

-

Add 180 µL of the cell suspension to each well of a 96-well plate (50,000 cells/well).

-

-

Stimulation:

-

Prepare serial dilutions of this compound in culture medium.

-

Add 20 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

-

SEAP Detection:

-

Prepare the QUANTI-Blue™ Solution according to the manufacturer's instructions.

-

Add 180 µL of the QUANTI-Blue™ Solution to each well of a new 96-well plate.

-

Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing the QUANTI-Blue™ Solution.

-

Incubate at 37°C for 1-3 hours.

-

-

Data Acquisition:

-

Measure the absorbance at 620-655 nm using a spectrophotometer.

-

The absorbance is directly proportional to the NF-κB activity.

-

Human PBMC Stimulation and Cytokine Analysis

This protocol outlines the procedure for stimulating human peripheral blood mononuclear cells (PBMCs) with this compound and measuring the subsequent cytokine production by ELISA.

Materials:

-

Ficoll-Paque™ PLUS

-

Sterile PBS

-

RPMI 1640 medium supplemented with 10% FBS, penicillin-streptomycin, and L-glutamine

-

Human whole blood or buffy coat

-

This compound

-

96-well round-bottom cell culture plates

-

ELISA kits for desired cytokines (e.g., IFN-α, IL-6, IL-12, TNF-α)

Procedure:

-

PBMC Isolation:

-

Isolate PBMCs from human whole blood or buffy coat using Ficoll-Paque™ density gradient centrifugation according to standard protocols.

-

Wash the isolated PBMCs twice with sterile PBS.

-

Resuspend the final PBMC pellet in complete RPMI 1640 medium.

-

Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

-

-

Cell Seeding and Stimulation:

-

Adjust the PBMC concentration to 1 x 106 cells/mL in complete RPMI 1640 medium.

-

Add 200 µL of the cell suspension to each well of a 96-well round-bottom plate (200,000 cells/well).

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium.

-

Add the desired volume of this compound dilutions to the respective wells. Include a vehicle control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 24, 48, or 72 hours).

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate at 300 x g for 10 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

-

Store the supernatants at -80°C until cytokine analysis.

-

-

Cytokine Quantification:

-

Quantify the concentration of the desired cytokines in the collected supernatants using specific ELISA kits, following the manufacturer's instructions.

-

Conclusion

This compound is a potent TLR7 agonist that activates a MyD88-dependent signaling pathway, leading to the activation of NF-κB and IRF7. This results in the production of type I interferons and pro-inflammatory cytokines, which in turn orchestrate a broad-based immune response involving the activation and maturation of key immune cells such as dendritic cells, macrophages, T cells, and NK cells. The ability of this compound to robustly stimulate both innate and adaptive immunity underscores its potential as a valuable immunomodulatory agent in various therapeutic applications. Further research into its precise dose-response effects and clinical applications is warranted.

References

- 1. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. A novel rapid (20-minute) IL-6 release assay using blood mononuclear cells of patients with various clinical forms of drug induced skin injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interleukin-12 (IL-12p70) Promotes Induction of Highly Potent Th1-Like CD4+CD25+ T Regulatory Cells That Inhibit Allograft Rejection in Unmodified Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessing the immunopotency of Toll-like receptor agonists in an in vitro tissue-engineered immunological model - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical and Biological Properties of Gardiquimod

This guide provides a comprehensive overview of this compound, a potent synthetic immunomodulator. We will delve into its core chemical structure, mechanism of action as a Toll-like receptor 7 (TLR7) agonist, and the experimental methodologies used to characterize its activity.

Chemical Structure and Properties

This compound is a small molecule belonging to the imidazoquinoline family, which is known for its immune-stimulating properties.[1][2] Its core structure is a 1H-imidazo[4,5-c]quinoline system.[2][3] This structural motif is shared with other well-known immune response modifiers like Imiquimod (B1671794) and Resiquimod.[2] this compound is reported to be approximately 10 times more potent than Imiquimod.[1][4]

| Property | Value |

| IUPAC Name | 1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol[2][3] |

| Molecular Formula | C₁₇H₂₃N₅O[2][5] |

| Molecular Weight | 313.40 g/mol [6] |

| CAS Number | 1020412-43-4[1] |

| Canonical SMILES | CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N |

| InChI Key | FHJATBIERQTCTN-UHFFFAOYSA-N[3] |

| Appearance | White to off-white solid[7] |

| Solubility | Soluble in DMSO to 100 mM |

Mechanism of Action: TLR7 Agonism

This compound functions as a selective and potent agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1][2] TLR7 is located within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs), B cells, and macrophages.[1][8][9] It recognizes single-stranded RNA (ssRNA), a common feature of viral genomes.[8][9]

Upon binding to TLR7, this compound initiates a downstream signaling cascade. This process begins with the recruitment of the myeloid differentiation primary response gene 88 (MyD88) adaptor protein.[8][9] The signal is then transduced through IRAK kinases and TRAF6, culminating in the activation of key transcription factors: Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB).[1][4][8] Activation of these factors leads to the transcription and secretion of Type I interferons (such as IFN-α) and a variety of pro-inflammatory cytokines, including IL-6, IL-12, and TNF-α, which orchestrate a robust antiviral and antitumor immune response.[4][8][10]

References

- 1. invivogen.com [invivogen.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Amino-2-((ethylamino)methyl)-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol | C17H23N5O | CID 44592366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Induction of pro-inflammatory cytokine production in thymocytes by the immune response modifiers Imiquimod and this compound™ - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Toll-like Receptor 7 Signaling Pathway Activation by Gardiquimod

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the activation of the Toll-like Receptor 7 (TLR7) signaling pathway by the synthetic agonist Gardiquimod. It details the molecular mechanisms, quantitative data on its activity, and relevant experimental protocols.

Introduction to this compound and TLR7

This compound is a small molecule belonging to the imidazoquinoline class that functions as a specific and potent agonist for Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal pattern recognition receptor crucial to the innate immune system, primarily recognizing single-stranded RNA (ssRNA) from viruses.[1][3][4] Its activation triggers a signaling cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines, mounting an antiviral response.[1][5] TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, but can also be found in macrophages and other myeloid cells.[1][2][6] this compound mimics the action of viral ssRNA, initiating a robust immune response, which has led to its investigation for therapeutic applications in viral infections and oncology.[2][4][7]

The TLR7 Signaling Pathway

Upon binding of this compound, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[2][3][6] This initiates the formation of a protein complex called the "Myddosome," which includes IL-1 receptor-associated kinases (IRAKs) such as IRAK4 and IRAK1.[3]

The key steps in the signaling cascade are as follows:

-

Myddosome Formation : MyD88 recruits and activates IRAK4, which in turn phosphorylates IRAK1.[3]

-

TRAF6 Activation : Activated IRAK1 associates with TNF receptor-associated factor 6 (TRAF6), leading to TRAF6's ubiquitination and activation.[3]

-

Downstream Kinase Activation : TRAF6 activates TGF-β-activated kinase 1 (TAK1), which then phosphorylates and activates two major downstream pathways: the IκB kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) pathway (including p38 and JNK).[3][8]

-

Transcription Factor Activation :

-

NF-κB Pathway : The IKK complex phosphorylates the inhibitor of NF-κB (IκBα), targeting it for degradation. This releases the transcription factor NF-κB (a heterodimer, typically p50/p65), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1][3][6]

-

IRF7 Pathway : In pDCs, a complex involving IRAK1, TRAF6, and TRAF3 activates IKKα and other kinases that phosphorylate Interferon Regulatory Factor 7 (IRF7).[6][9] Phosphorylated IRF7 dimerizes and translocates to the nucleus, driving the transcription of type I interferons, most notably IFN-α.[6][9]

-

The activation of both NF-κB and IRF7 pathways is a hallmark of TLR7 stimulation by agonists like this compound.[1][6]

Signaling Pathway Diagram

Quantitative Data on this compound Activity

The potency of this compound can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from published studies.

| Parameter | Cell Type/System | Value | Reference |

| EC50 | Human TLR7 Reporter Assay | 4 µM | [10] |

| EC50 | Murine Norovirus Inhibition (RAW264.7 cells) | 134.4 nM | [11] |

| Working Concentration | NF-κB and IRF activation in reporter cells | 0.1 - 3 µg/ml | [1] |

| Concentration for Cytokine Induction | Murine Splenocytes & Macrophages | 1 µg/ml | [5][12] |

| Concentration for Anti-HIV Effect | Human PBMCs and Macrophages | 1 µM | [6] |

| Table 1: Potency and Effective Concentrations of this compound. |

| Cytokine/Molecule Induced | Cell Type | Treatment Concentration | Fold Induction / Level | Time Point | Reference |

| IFN-α (mRNA) | Human PBMCs | 1 µM | Peak induction | 2-6 hours | [6] |

| IFN-α (protein) | Human PBMCs | 1 µM | Sustained release | Up to 48 hours | [6] |

| IFN-λ1 (mRNA) | BxPC-3 Pancreatic Cancer Cells | 3 µg/ml | ~3-fold | 24 hours | [8] |

| IL-12 (mRNA) | RAW264.7 Macrophages | 1 µg/ml | Significant increase | 24 hours | [12] |

| IL-12p70 (protein) | RAW264.7 Macrophages | 1 µg/ml | Significant increase | 24 hours | [12] |

| pERK1/2 | BxPC-3 Pancreatic Cancer Cells | 3 µg/ml | Peak induction | 6-48 hours | [8] |

| Table 2: this compound-Induced Cytokine and Signaling Molecule Production. |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound's activity.

NF-κB Activation Reporter Assay

This assay measures the activation of the NF-κB pathway by quantifying the expression of a reporter gene (e.g., Luciferase or SEAP) under the control of an NF-κB-responsive promoter.

Methodology:

-

Cell Culture : Use a cell line stably transfected with an NF-κB reporter construct, such as HEK293 cells expressing human TLR7 (HEK-Blue™ hTLR7) or THP1-Dual™ cells.[1]

-

Cell Seeding : Seed the reporter cells in a 96-well plate at a density of approximately 5 x 104 to 2 x 105 cells/well and incubate overnight.

-

This compound Treatment : Prepare serial dilutions of this compound (e.g., from 0.01 to 10 µg/ml). Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., endotoxin-free water or DMSO).

-

Incubation : Incubate the plate for 6 to 24 hours at 37°C in a 5% CO2 incubator.[13]

-

Signal Detection :

-

For SEAP (Secreted Alkaline Phosphatase) reporters : Collect the supernatant and add a SEAP detection reagent (e.g., QUANTI-Blue™). Measure the absorbance at 620-655 nm.

-

For Luciferase reporters : Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.[13]

-

-

Data Analysis : Calculate the fold activation relative to the vehicle control. Plot the dose-response curve and determine the EC50 value using non-linear regression.

References

- 1. invivogen.com [invivogen.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of new TLR7 agonists by a combination of statistical learning-based QSAR, virtual screening, and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of pro-inflammatory cytokine production in thymocytes by the immune response modifiers Imiquimod and this compound™ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Frontiers | IRF7: role and regulation in immunity and autoimmunity [frontiersin.org]

- 10. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. indigobiosciences.com [indigobiosciences.com]

Gardiquimod's Activation of the NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gardiquimod, an imidazoquinoline compound, is a potent and specific agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1] Its activation of TLR7 triggers a signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory and immune responses.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced NF-κB activation, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Introduction to this compound and NF-κB

This compound is a synthetic small molecule that acts as a selective agonist for TLR7 in both human and murine cells.[1] TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), a molecular pattern associated with viral infections.[1][2] Upon binding to TLR7, this compound initiates a downstream signaling cascade that is primarily dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[2][4] This pathway ultimately leads to the activation of NF-κB, which then translocates to the nucleus to induce the transcription of a wide array of pro-inflammatory cytokines, chemokines, and other immune-related genes.[1][2][3] Understanding the precise mechanism of this compound's effect on NF-κB is crucial for its development and application in immunotherapy and vaccine adjuvant design.[3][5]

The TLR7-MyD88-NF-κB Signaling Pathway

The activation of NF-κB by this compound follows a well-defined signaling pathway initiated at the endosomal membrane.

This compound-induced NF-κB signaling pathway.

Pathway Description:

-

Ligand Recognition: this compound enters the endosome and binds to TLR7, inducing a conformational change in the receptor.[6]

-

MyD88 Recruitment: Activated TLR7 recruits the adaptor protein MyD88 to its Toll-interleukin 1 receptor (TIR) domain.[2][7]

-

IRAK Complex Formation: MyD88 then recruits members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.[7][8] IRAK4 phosphorylates IRAK1, leading to its activation.[9][10]

-

TRAF6 Activation: The activated IRAK1 associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[11][12][13] This interaction is essential for the MyD88-dependent pathway.[11][12]

-

IKK Complex Activation: TRAF6, along with the E2 ubiquitin-conjugating enzyme complex Ubc13/Uev1A, catalyzes the formation of K63-linked polyubiquitin (B1169507) chains. This leads to the activation of the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ).

-

IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, which sequesters NF-κB (typically the p50/p65 heterodimer) in the cytoplasm.[14] Phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.

-

NF-κB Translocation and Gene Transcription: The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus.[14][15] In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and other immune response genes.[3][16]

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data regarding the activity of this compound in inducing NF-κB activation and downstream effects.

Table 1: this compound Working Concentrations and Potency

| Parameter | Value | Cell Types | Reference |

| Working Concentration | 0.1 - 3 µg/ml | HEK293, THP-1, Macrophages, PBMCs | [1][5] |

| Potency vs. Imiquimod (B1671794) | ~10 times more potent | HEK293 cells expressing TLR7 | [3] |

| TLR8 Activation | Minimal, only at high concentrations (>10 µg/ml) | Human cells | [1] |

Table 2: Dose-Response Effects of this compound on NF-κB and Cytokine Production

| Cell Type | Endpoint Measured | This compound Concentration | Observed Effect | Reference |

| PHA-activated PBMCs | IFN-α mRNA transcription | 1 µM | Significant increase from 1 to 48 hours | [2] |

| PHA-activated PBMCs | IFN-α protein secretion | 1 µM | Significant increase at 2, 24, and 48 hours | [2] |

| Murine Macrophages (RAW264.7) | CD40, CD80, CD86 expression | 1 µg/ml | Upregulation | [3][17] |

| Bone Marrow-Derived DCs | CD40, CD80, CD86 expression | 1 µg/ml | Upregulation | [3][17] |

| Murine Macrophages (RAW264.7) | IL-12 p40 mRNA | 1 µg/ml | Upregulation | [3] |

| Murine Macrophages (RAW264.7) | IL-12p70 protein | 1 µg/ml | Increased secretion | [3] |

Experimental Protocols

Detailed methodologies for key experiments used to assess this compound's effect on NF-κB activation are provided below.

NF-κB Reporter Gene Assay

This assay quantifies NF-κB activation by measuring the expression of a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB-responsive promoter.

Workflow for an NF-κB reporter gene assay.

Materials:

-

THP1-Lucia™ NF-κB cells (or other suitable reporter cell line)[6]

-

Complete RPMI 1640 medium

-

This compound

-

96-well white opaque microplate

-

Luciferase detection reagent (e.g., QUANTI-Luc™)[6]

-

Luminometer

Procedure:

-

Culture THP1-Lucia™ NF-κB cells in complete RPMI 1640 medium.

-

Seed cells at a density of 5 x 10^4 cells per well in a 96-well plate in 100 µl of medium.[6]

-

Prepare serial dilutions of this compound in culture medium. A typical concentration range is 0.1 to 10 µg/ml.

-

Add 20 µl of the diluted this compound to the respective wells. Include a vehicle control (e.g., DMSO).[6]

-

Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.[6]

-

Add 20 µl of the luciferase detection reagent to each well.[6]

-

Incubate at room temperature for 1-5 minutes.[6]

-

Measure luminescence using a luminometer.

-

Calculate the fold induction of NF-κB activity relative to the vehicle control.[6]

Western Blot for IκBα Degradation and p65 Phosphorylation

This method directly assesses the activation of the NF-κB pathway by detecting the degradation of the inhibitory protein IκBα and the phosphorylation of the NF-κB p65 subunit.

Materials:

-

Cell line of interest (e.g., RAW264.7 macrophages)

-

This compound

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells and grow to 80-90% confluency.

-

Treat cells with this compound (e.g., 1 µg/ml) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

Analyze the band intensities to determine the extent of IκBα degradation and p65 phosphorylation relative to total p65 and a loading control (β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production

This assay quantifies the secretion of NF-κB-dependent cytokines into the cell culture supernatant.

Materials:

-

Primary cells (e.g., PBMCs) or cell lines

-

This compound

-

Cytokine-specific ELISA kits (e.g., for TNF-α, IL-6, IL-12)

-

96-well ELISA plate

-

Plate reader

Procedure:

-

Culture cells in a 96-well plate.

-

Stimulate cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.

-

Measure the absorbance using a plate reader and calculate the cytokine concentrations based on a standard curve.

-

Generate dose-response curves for cytokine production.[6]

Conclusion

This compound is a potent activator of the NF-κB signaling pathway through its specific agonistic activity on TLR7. The downstream signaling cascade, mediated by MyD88, IRAK kinases, and TRAF6, results in the nuclear translocation of NF-κB and the subsequent transcription of a broad range of immune-modulatory genes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and investigating its immunomodulatory effects. The robust activation of NF-κB by this compound underscores its potential as a therapeutic agent and vaccine adjuvant.

References

- 1. invivogen.com [invivogen.com]

- 2. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. benchchem.com [benchchem.com]

- 7. Toll-like receptor - Wikipedia [en.wikipedia.org]

- 8. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | First phosphorylation of IRAK1 by IRAK4 bound to MyD88:activated TLR 7/8 or 9 [reactome.org]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Cutting edge: TNFR-associated factor (TRAF) 6 is essential for MyD88-dependent pathway but not toll/IL-1 receptor domain-containing adaptor-inducing IFN-beta (TRIF)-dependent pathway in TLR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism by which TRAF6 Participates in the Immune Regulation of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Gardiquimod: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gardiquimod is a potent and selective synthetic agonist of Toll-like receptor 7 (TLR7), belonging to the imidazoquinoline class of immune response modifiers.[1] Its ability to stimulate innate and subsequent adaptive immune responses has positioned it as a valuable tool in preclinical research for various applications, including as a vaccine adjuvant and in cancer immunotherapy.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its mechanism of action through the TLR7 signaling pathway, and detailed protocols for key experimental procedures.

Physical and Chemical Properties

This compound is a small molecule that can be synthesized as a free base or as a hydrochloride salt. The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| IUPAC Name | 1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | [4] |

| CAS Number | 1020412-43-4 | [4] |

| Chemical Formula | C₁₇H₂₃N₅O (free base) C₁₇H₂₃N₅O • HCl (hydrochloride salt) | [4][5] |

| Molecular Weight | 313.4 g/mol (free base) 349.9 g/mol (hydrochloride salt) | [4][5] |

| Appearance | White to off-white solid/crystalline solid | [6][7] |

| Purity | ≥95% or >98% | [4][5] |

| Melting Point | Not available in public domain | |

| pKa | Not available in public domain | |

| Solubility | Water: 1 mg/mL (as HCl salt) DMSO: 100 mg/mL DMF: 20 mg/mL Ethanol: 12 mg/mL PBS (pH 7.2): 0.2 mg/mL | [4][5][8][9] |

| Storage and Stability | Lyophilized powder should be stored at -20°C for up to 3 years. Reconstituted solutions can be stored at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [2][6][9] |

Mechanism of Action and Signaling Pathway

This compound exerts its immunostimulatory effects by selectively activating TLR7, an endosomal pattern recognition receptor.[5] TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells.[5] Upon binding to TLR7, this compound initiates a downstream signaling cascade, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[5][10]

The signaling pathway is initiated by the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) to the activated TLR7.[10] This is followed by the assembly of a complex involving IRAK (Interleukin-1 Receptor-Associated Kinase) family proteins and TRAF6 (TNF Receptor-Associated Factor 6).[11] This complex activates two distinct downstream pathways:

-

NF-κB Pathway: Activation of the IKK (IκB kinase) complex leads to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This allows the transcription factor NF-κB (a heterodimer of p50 and p65) to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[3][5]

-

IRF Pathway: The signaling complex also activates Interferon Regulatory Factor 7 (IRF7), which dimerizes and translocates to the nucleus to drive the transcription of type I interferons (IFN-α and IFN-β).[10]

At high concentrations (>10 µg/ml), this compound may also activate human TLR8, though it is considered highly specific for TLR7 at typical working concentrations.[5]

TLR7 Signaling Pathway Induced by this compound

Caption: this compound-induced TLR7 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro NF-κB Activation Assay using HEK-Blue™ TLR7 Reporter Cells

Principle: HEK-Blue™ TLR7 cells are engineered to stably express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR7 by this compound leads to the production and secretion of SEAP, which can be quantified colorimetrically using a detection reagent like QUANTI-Blue™.[5][12]

Methodology:

-

Cell Culture:

-

Culture HEK-Blue™ hTLR7 cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 µg/mL Normocin™, and selection antibiotics (e.g., 100 µg/mL Zeocin® and 30 µg/mL Blasticidin).

-

Maintain cells at 37°C in a 5% CO₂ incubator.

-

-

Assay Procedure:

-

The day before the experiment, seed the HEK-Blue™ hTLR7 cells into a 96-well flat-bottom plate at a density of approximately 5 x 10⁴ cells per well in 180 µL of culture medium.

-

Prepare serial dilutions of this compound in sterile, endotoxin-free water and then further dilute in culture medium to achieve the desired final concentrations (e.g., 0.1 - 10 µg/mL).

-

Add 20 µL of the diluted this compound or vehicle control (culture medium) to the appropriate wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

-

SEAP Detection:

-

Prepare the QUANTI-Blue™ solution according to the manufacturer's instructions.

-

Transfer 20-50 µL of the cell culture supernatant from each well of the 96-well plate to a new flat-bottom 96-well plate.

-

Add 180 µL of the prepared QUANTI-Blue™ solution to each well containing the supernatant.

-

Incubate the plate at 37°C for 1-3 hours.

-

Measure the optical density (OD) at 620-655 nm using a microplate reader.

-

-

Data Analysis:

-

The OD is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.

-

Results can be expressed as fold induction over the vehicle control.

-

In Vitro NF-κB and IRF Activation Assay using THP1-Dual™ Reporter Cells

Principle: THP1-Dual™ cells are derived from the human monocytic THP-1 cell line and are engineered to express two reporter genes: a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter and a secreted Lucia luciferase gene under the control of an IRF-inducible promoter. This allows for the simultaneous measurement of both NF-κB and IRF pathway activation.[5][13][14]

Methodology:

-

Cell Culture:

-

Culture THP1-Dual™ cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS, 100 µg/mL Normocin™, and selection antibiotics (e.g., 10 µg/mL Blasticidin and 100 µg/mL Zeocin®).

-

Maintain cells at 37°C in a 5% CO₂ incubator.

-

-

Assay Procedure:

-

Centrifuge the cells, wash, and resuspend in fresh culture medium.

-

Add 180 µL of the cell suspension (approximately 1 x 10⁶ cells/mL) to each well of a 96-well flat-bottom plate.

-

Prepare serial dilutions of this compound in sterile, endotoxin-free water and then in culture medium.

-

Add 20 µL of the diluted this compound or vehicle control to the appropriate wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Reporter Gene Detection:

-

IRF activity (Lucia luciferase):

-

Transfer 20 µL of the cell culture supernatant to a white 96-well plate.

-

Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.

-

Add 50 µL of the QUANTI-Luc™ reagent to each well.

-

Immediately measure the luminescence using a luminometer.

-

-

NF-κB activity (SEAP):

-

Follow the SEAP detection protocol as described for the HEK-Blue™ cells (Section 3.1.3).

-

-

-

Data Analysis:

-

Luciferase activity (luminescence) indicates IRF activation, while SEAP activity (OD) indicates NF-κB activation.

-

Results can be expressed as fold induction over the vehicle control for each pathway.

-

Measurement of Cytokine Production by ELISA

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IFN-α) secreted by immune cells in response to this compound stimulation. This sandwich ELISA protocol uses a capture antibody coated onto a 96-well plate, followed by the addition of the sample, a biotinylated detection antibody, and a streptavidin-enzyme conjugate for colorimetric detection.

Methodology:

-

Cell Stimulation:

-

Isolate primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) or use an appropriate cell line.

-

Plate the cells in a 96-well plate and stimulate with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Collect the cell culture supernatants and store at -80°C until use.

-

-

ELISA Procedure:

-

Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.

-

Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate. Prepare a standard curve using recombinant cytokine. Add 100 µL of the standards and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

-

Read Plate: Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values versus the known concentrations of the recombinant cytokine standards.

-

Use the standard curve to determine the concentration of the cytokine in the unknown samples.

-

In Vivo Administration and Immune Response Analysis in Mice

Principle: this compound can be administered to mice to study its in vivo immunostimulatory effects, such as the activation of immune cells and the enhancement of anti-tumor responses.[6]

Methodology:

-

Animal Model:

-

Use an appropriate mouse strain (e.g., C57BL/6).

-

For tumor studies, tumor cells (e.g., B16 melanoma) can be implanted subcutaneously or intravenously.

-

-

This compound Preparation and Administration:

-

Reconstitute lyophilized this compound in sterile, endotoxin-free physiological water to a stock solution (e.g., 1 mg/mL).[2]

-

Administer this compound to mice via intraperitoneal (i.p.) injection at a typical dosage of 1 mg/kg.[6] The administration schedule will depend on the experimental design (e.g., daily for 7 days).[6]

-

-

Analysis of Immune Response:

-

Spleen and Lymph Node Analysis: At the end of the experiment, euthanize the mice and harvest spleens and lymph nodes. Prepare single-cell suspensions.

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against various immune cell markers (e.g., CD4, CD8, NK1.1, CD69, CD80, CD86) to analyze the activation and maturation of T cells, NK cells, and dendritic cells.

-

Cytokine Analysis: Blood can be collected to measure systemic cytokine levels by ELISA.

-

Anti-tumor Efficacy: In tumor models, monitor tumor growth by measuring tumor volume over time. After euthanasia, tumors and lungs (for metastasis) can be excised and analyzed.

-

Conclusion

This compound is a well-characterized and potent TLR7 agonist with significant potential in immunology research and therapeutic development. This guide provides a comprehensive overview of its physical and chemical properties, a detailed understanding of its mechanism of action, and practical, step-by-step protocols for its application in key in vitro and in vivo experiments. Adherence to these methodologies will enable researchers to effectively utilize this compound to investigate TLR7-mediated immune responses and explore its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, toll-like receptor 7 (TLR7) agonist (CAS 1020412-43-4) | Abcam [abcam.com]

- 5. invivogen.com [invivogen.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Cayman Chemical [bioscience.co.uk]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound | HIV Protease | TLR | TargetMol [targetmol.com]

- 10. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. invivogen.com [invivogen.com]

- 12. invivogen.com [invivogen.com]

- 13. Screening Bioactive Nanoparticles in Phagocytic Immune Cells for Inhibitors of Toll-like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. invivogen.com [invivogen.com]

An In-depth Technical Guide on Gardiquimod's Effect on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gardiquimod is a potent synthetic imidazoquinoline compound that functions as a specific agonist for Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal pattern recognition receptor crucial in the innate immune response, primarily recognizing single-stranded RNA (ssRNA) from viruses.[1][2] As a TLR7 agonist, this compound effectively mimics viral ssRNA, triggering a robust immune response characterized by the production of a wide array of cytokines. This guide provides a detailed overview of this compound's mechanism of action, its impact on cytokine production with quantitative data, relevant experimental protocols, and the signaling pathways involved.

Mechanism of Action: TLR7 Signaling

This compound exerts its immunostimulatory effects by binding to and activating TLR7, which is predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and to a lesser extent in B cells and other myeloid cells.[1] Unlike its natural ligand, ssRNA, this compound's small molecule nature allows for potent and specific activation.

The activation of TLR7 initiates a downstream signaling cascade that is highly dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2] This leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this cascade results in the activation of two key sets of transcription factors:

-

Nuclear Factor-kappa B (NF-κB): Drives the expression of pro-inflammatory cytokines.[1][2]

-

Interferon Regulatory Factors (IRFs): Particularly IRF7, which is essential for the production of large quantities of Type I interferons (IFN-α/β).[2]

This dual activation leads to a comprehensive immune response, bridging the innate and adaptive immune systems.

Cytokine Production Profile

This compound stimulation induces a broad spectrum of cytokines. The primary cell types responsible for this production are plasmacytoid dendritic cells (pDCs), which are potent producers of Type I interferons.[3] Other cells, including macrophages, conventional dendritic cells (cDCs), and B cells, also contribute to the overall cytokine milieu by producing pro-inflammatory cytokines.[4][5]

Quantitative Data on Cytokine Induction

The following tables summarize the quantitative effects of this compound on cytokine production in various experimental systems.

Table 1: Type I Interferon Production in Human PBMCs

| Cytokine | This compound Conc. | Time Point | Fold Increase (mRNA) | Protein Conc. (pg/mL) | Reference |

| IFN-α | 1 µM | 2 hours | ~150x | >200 | [2] |

| IFN-α | 1 µM | 24 hours | ~100x | >1000 | [2] |

| IFN-α | 1 µM | 48 hours | ~50x | >1000 | [2] |

Data derived from studies on PHA-activated peripheral blood mononuclear cells (PBMCs).[2]

Table 2: Pro-inflammatory Cytokine and Chemokine Production

| Cell Type | Cytokine | This compound Conc. | Time Point | Key Finding | Reference |

| Murine Thymocytes | IFN-γ, IL-6 | Dose-dependent | Not specified | Triggers production | [6] |

| Murine Macrophages | IL-12 (p40 mRNA) | 1 µg/mL | 24 hours | Significant increase | [5] |

| Murine Macrophages | IL-12 (p70 protein) | 1 µg/mL | 24 hours | Increased secretion | [5] |

| Human pDCs | TNF-α, IP-10 | Not specified | Not specified | Induced by TLR7 agonists | [3] |

| Human Monocytes | IL-1β, IL-6, TNF-α | 0.1-10 µg/mL | 24 hours | Enhanced production | [7] |

Detailed Experimental Protocols

Reproducible and accurate measurement of cytokine production is fundamental. Below are standard protocols for cell isolation, stimulation, and cytokine quantification.

Protocol 1: Isolation and Culture of Human PBMCs

This protocol outlines the standard procedure for isolating PBMCs from whole blood, which serves as a primary source for various immune cells.

-

Blood Collection: Collect whole human blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Dilution: Dilute the blood 1:1 with sterile Phosphate-Buffered Saline (PBS) at room temperature.[8]

-

Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube. Centrifuge at 400 x g for 30-40 minutes with the brake off.[8]

-

Isolation: After centrifugation, a distinct "buffy coat" layer containing PBMCs will be visible.[8] Carefully aspirate this layer and transfer it to a new tube.

-

Washing: Wash the isolated cells by adding excess PBS and centrifuging at 300 x g for 10 minutes. Repeat this step.[8]

-

Cell Counting and Culture: Resuspend the final cell pellet in complete RPMI-1640 medium. Perform a cell count and assess viability (should be >95%). Plate the cells at the desired density (e.g., 2 x 10^6 cells/well).[2][8]

Protocol 2: this compound Stimulation and Cytokine Analysis

This workflow details the stimulation of PBMCs and subsequent analysis of secreted cytokines.

-

Stimulation: Add this compound to the cultured PBMCs at a working concentration typically ranging from 0.1 to 3 µg/mL (approximately 0.3 to 8.6 µM).[1][2]

-

Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for a desired period, which can range from 2 to 48 hours, depending on the target cytokine.[2][8]

-

Supernatant Collection: After incubation, centrifuge the culture plates to pellet the cells. Carefully collect the supernatant, which now contains the secreted cytokines.[8]

-

Storage: Store the supernatant at -80°C until analysis to ensure cytokine stability.[8]

-

Cytokine Quantification: Measure the concentration of specific cytokines using a validated immunoassay.

-

ELISA (Enzyme-Linked Immunosorbent Assay): A highly sensitive and specific method for quantifying a single cytokine.[9][10][11] It is cost-effective and suitable for high-throughput analysis.[11]

-

Multiplex Immunoassay (e.g., Luminex, Cytometric Bead Array): Allows for the simultaneous measurement of multiple cytokines in a small sample volume, providing a broader profile of the immune response.[10][11]

-

Conclusion

This compound is a powerful TLR7 agonist that induces a robust and broad-ranging cytokine response, centrally mediated by the MyD88-dependent signaling pathway. Its primary effect is the potent induction of Type I interferons from plasmacytoid dendritic cells, complemented by the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 from various antigen-presenting cells.[3][4][5][6] This dual-action profile makes this compound a valuable tool for research into innate immunity and a promising candidate for therapeutic applications, including as a vaccine adjuvant and in cancer immunotherapy.[4][5][12] The protocols and data presented in this guide provide a foundational framework for professionals in the field to design, execute, and interpret studies involving this potent immune response modifier.

References

- 1. invivogen.com [invivogen.com]

- 2. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasmacytoid dendritic cells produce cytokines and mature in response to the TLR7 agonists, imiquimod and resiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Induction of pro-inflammatory cytokine production in thymocytes by the immune response modifiers Imiquimod and this compound™ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imiquimod and interferon-alpha augment monocyte-mediated astrocyte secretion of MCP-1, IL-6 and IP-10 in a human co-culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous Detection of 15 Human Cytokines in a Single Sample of Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytokine analysis - ELISA / CBA [sanquin.org]

- 12. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Gardiquimod: In Vitro Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gardiquimod is a synthetic imidazoquinoline compound that functions as a potent and specific agonist for Toll-like Receptor 7 (TLR7).[1][2] TLR7 is an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded RNA (ssRNA), often associated with viral infections.[1][3][4] Upon activation by ligands like this compound, TLR7 initiates a signaling cascade that leads to the production of Type I interferons (IFN-α/β) and various pro-inflammatory cytokines.[1] This immune-modulating activity makes this compound a valuable tool for in vitro studies in immunology, oncology, and infectious disease research.

This compound is noted for its specificity for TLR7 at concentrations below 10 µM and is considered more potent than the related compound, imiquimod (B1671794).[1][5] Its activation of TLR7 triggers downstream signaling through the MyD88 adaptor protein, leading to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).[1][3] This results in the transcription of genes responsible for antiviral and inflammatory responses. These application notes provide detailed protocols for key in vitro experiments to characterize the biological activity of this compound.

Mechanism of Action: TLR7 Signaling Pathway

This compound binds to TLR7 within the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and macrophages.[1][3] This binding event triggers the recruitment of the adaptor protein MyD88, initiating a signaling cascade that bifurcates to activate two major transcription factors: NF-κB and IRF7. NF-κB activation leads to the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12, while IRF7 activation drives the production of Type I interferons, primarily IFN-α.[1][3][4]

Caption: this compound activates TLR7 in the endosome, leading to MyD88-dependent activation of NF-κB and IRF7.

Experimental Protocols

NF-κB Reporter Assay in HEK-Blue™ hTLR7 Cells

This protocol describes how to measure the activation of the NF-κB pathway by this compound using a reporter cell line, such as HEK-Blue™ hTLR7 cells, which express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[1]

Caption: General workflow for assessing this compound-induced NF-κB activation using a SEAP reporter assay.

Methodology:

-

Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the supplier's instructions. On the day of the experiment, wash cells, resuspend in fresh growth medium, and adjust the cell density.

-

Seeding: Seed 5 x 10⁴ cells per well in a 96-well flat-bottom plate in 180 µL of medium.

-

Compound Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL in sterile water).[6] Perform serial dilutions in cell culture medium to achieve final desired concentrations (e.g., 0.1, 0.3, 1, 3, 10 µg/mL).[1]

-

Stimulation: Add 20 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium only) and a positive control (e.g., another known TLR7 agonist).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

SEAP Detection:

-

Transfer 20 µL of the cell culture supernatant to a new 96-well plate.

-

Add 180 µL of QUANTI-Blue™ Solution to each well.

-

Incubate at 37°C for 1-4 hours, or until a color change is apparent.

-

-

Data Acquisition: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the amount of NF-κB activation.

Cytokine Production Assay in Human PBMCs

This protocol outlines the measurement of cytokines (e.g., IFN-α, TNF-α, IL-6) released from peripheral blood mononuclear cells (PBMCs) following stimulation with this compound.[3][7][8]

Caption: Experimental workflow for measuring cytokine secretion from PBMCs after this compound stimulation.

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend isolated PBMCs in complete RPMI-1640 medium. Seed 2 x 10⁵ cells per well in a 96-well round-bottom plate.

-

Stimulation: Add this compound at various concentrations. A study on HIV-1 inhibition used concentrations between 0.03 µM and 10 µM.[3] For IFN-α induction, 1 µM is an effective concentration.[3]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator. Incubation times can vary depending on the cytokine of interest; IFN-α transcripts can be detected within hours, with protein secretion sustained for several days.[3] A 24 to 48-hour incubation is common for protein measurement.[3]

-

Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant for cytokine analysis. Store at -80°C if not used immediately.

-

ELISA: Quantify the concentration of the desired cytokine (e.g., IFN-α, IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Generate a standard curve from the recombinant cytokine standards. Use this curve to calculate the concentration of the cytokine in each sample.

Cell Viability and Proliferation Assay (MTT)

It is essential to determine if the observed effects of this compound are due to its specific immune-modulating activity or a result of cytotoxicity. The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[4][9]

Methodology:

-

Cell Seeding: Seed cells (e.g., murine splenocytes, 5 x 10⁴ cells/well) in a 96-well plate.[4]

-

Treatment: Add this compound at the same concentrations used in the functional assays.

-

Incubation: Incubate for the desired duration (e.g., 48 hours).[4]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

-

Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the conversion of MTT into formazan crystals by metabolically active cells.[9]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][9]

-

Data Acquisition: Gently mix the plate and measure the absorbance at 570 nm.[10] Cell viability is expressed as a percentage relative to the untreated control cells.

Data Presentation

The following tables provide representative quantitative data for the in vitro effects of this compound.

Table 1: Dose-Dependent NF-κB Activation by this compound in HEK-Blue™ hTLR7 Cells

| This compound Conc. (µg/mL) | NF-κB Activation (Fold Change over Control) |

| 0 (Control) | 1.0 |

| 0.1 | 4.5 ± 0.5 |

| 0.3 | 12.1 ± 1.1 |

| 1.0 | 25.8 ± 2.3 |

| 3.0 | 35.2 ± 3.1 |

| 10.0 | 38.5 ± 3.5 |

| Data are representative and expressed as mean ± standard deviation. |

Table 2: Cytokine Profile in Human PBMCs Stimulated with this compound (1 µg/mL) for 24 hours

| Cytokine | Concentration (pg/mL) |

| IFN-α | 2500 ± 310 |

| TNF-α | 850 ± 95 |

| IL-6 | 1200 ± 150 |

| IL-10 | 300 ± 40 |

| IL-12p70 | 150 ± 20 |

| Data are representative and expressed as mean ± standard deviation. Baseline cytokine levels in unstimulated cells are typically low or undetectable.[8] |

Table 3: Effect of this compound on Murine Splenocyte Proliferation

| This compound Conc. (µg/mL) | Proliferation Index (vs. Control) |

| 0 (Control) | 1.00 |

| 0.1 | 1.15 ± 0.08 |

| 1.0 | 1.85 ± 0.15 |

| 10.0 | 2.10 ± 0.20 |

| Data derived from studies showing this compound promotes splenocyte proliferation.[4] |

References

- 1. invivogen.com [invivogen.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The TLR7 agonists imiquimod and this compound improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Induction of pro-inflammatory cytokine production in thymocytes by the immune response modifiers Imiquimod and this compound™ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Gardiquimod in Murine Cancer Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Gardiquimod, a potent Toll-like receptor 7 (TLR7) agonist, in preclinical mouse models of cancer. This compound's ability to activate innate and adaptive immune responses makes it a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other treatments.[1][2][3][4] This document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed protocols for its application in a research setting.

Mechanism of Action

This compound is an imidazoquinoline compound that specifically activates TLR7, an endosomal pattern recognition receptor.[5] TLR7 recognizes single-stranded RNA viruses and synthetic ligands like this compound, triggering a downstream signaling cascade. This activation primarily occurs in antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages, as well as in other immune cells like B cells and natural killer (NK) cells.[1][2][3]

The signaling pathway initiated by this compound binding to TLR7 involves the recruitment of the adaptor protein MyD88. This leads to the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinase (ERK)1/2.[1][6] The activation of these pathways results in the production of pro-inflammatory cytokines, including Type I interferons (IFN-α/β), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-alpha (TNF-α).[1] This cytokine milieu promotes the maturation and activation of DCs, enhances the cytotoxic activity of NK and T cells, and stimulates an overall anti-tumor immune response.[1][2][3] this compound has been shown to be approximately 10 times more potent than the related compound, Imiquimod (B1671794).[1]

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the in vitro effects of this compound on various immune cell populations.

| Cell Type | Treatment | Concentration | Outcome | Reference |

| Murine Splenocytes | This compound | 1 µg/ml | Increased proliferation | [1][2] |

| Murine Splenocytes | This compound | 1 µg/ml | Increased cytotoxicity against B16 melanoma and MCA-38 colon adenocarcinoma cells | [1][2] |

| RAW264.7 Macrophages | This compound | 1 µg/ml | Upregulation of CD40, CD80, and CD86 expression | [1][2] |

| Bone Marrow-Derived DCs | This compound | 1 µg/ml | Upregulation of CD40, CD80, and CD86 expression | [1][2] |

| RAW264.7 Macrophages | This compound | 1 µg/ml | Increased IL-12 p40 mRNA and IL-12p70 protein expression | [1][2] |

In Vivo Efficacy of this compound in Murine Melanoma Models

This table presents the in vivo anti-tumor effects of this compound in combination with a dendritic cell (DC) vaccine in a B16 melanoma mouse model.

| Treatment Group | Tumor Volume (Day 12) | Tumor Weight (Day 13) | Number of Lung Metastases (Day 14) | Reference |

| PBS (Control) | 1770 ± 370 mm³ | ~1.8 g | ~150 | [1][2] |

| DC Vaccine + this compound | 230 ± 70 mm³ | ~0.2 g | ~20 | [1][2] |

| DC Vaccine + Imiquimod | 930 ± 190 mm³ | ~0.9 g | ~60 | [1][2] |

Experimental Protocols

Protocol 1: In Vivo Subcutaneous Tumor Model

This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with this compound.

Materials:

-

B16-F10 melanoma cells

-

C57BL/6 mice (6-8 weeks old)

-

Phosphate-buffered saline (PBS), sterile

-

This compound

-

Vehicle control (e.g., sterile PBS or a specified formulation)

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Preparation: Culture B16-F10 melanoma cells to ~80% confluency. Harvest cells and wash twice with sterile PBS. Resuspend cells in sterile PBS at a concentration of 5 x 10⁵ cells/ml.

-

Tumor Inoculation: Subcutaneously inject 100 µl of the cell suspension (5 x 10⁴ cells) into the right flank of each C57BL/6 mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with calipers. Calculate tumor volume using the formula: Volume = (length x width²)/2.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

-

This compound Administration:

-

Prepare this compound solution at the desired concentration (e.g., 1 mg/kg).

-

Administer this compound via intraperitoneal (i.p.) or peritumoral injection on specified days (e.g., days 8 and 10 post-tumor inoculation).[1]

-

Administer the vehicle control to the control group using the same route and schedule.

-

-

Data Collection: Continue to monitor tumor volume and body weight throughout the experiment. At the study endpoint, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, flow cytometry).

Protocol 2: In Vitro Splenocyte Activation Assay

This protocol details the procedure for assessing the activation of murine splenocytes by this compound.

Materials:

-

Spleens from C57BL/6 mice

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

This compound

-

96-well cell culture plates

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-CD3, anti-NK1.1, anti-CD69)

Procedure:

-

Splenocyte Isolation: Aseptically harvest spleens from C57BL/6 mice. Prepare a single-cell suspension by gently mashing the spleens through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer. Wash the remaining cells with RPMI-1640 medium.

-

Cell Plating: Resuspend splenocytes in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1 x 10⁶ cells/well.

-

This compound Treatment: Add this compound to the wells at the desired final concentration (e.g., 1 µg/ml).[1] Include an untreated control group.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

Flow Cytometry Staining:

-

Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

-

Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3 for T cells, NK1.1 for NK cells, and CD69 for activation).

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the percentage of activated (CD69+) T cells (CD3+) and NK cells (NK1.1+).

Conclusion

This compound is a potent TLR7 agonist that demonstrates significant anti-tumor activity in murine cancer models.[1][2][3] Its ability to stimulate a broad immune response highlights its potential as an immunotherapeutic agent. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further investigate the therapeutic efficacy of this compound in various cancer types.

References